

Comparative Biological Performance of 2,4-Dimethylthiazole-5-carboxylic Acid Analogs

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Compound of Interest

Compound Name: 2,4-Dimethylthiazole-5-carboxylic acid

Cat. No.: B157390

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various analogs of **2,4-dimethylthiazole-5-carboxylic acid**. The information is compiled from recent studies and presented to aid in drug discovery and development efforts. The data herein is supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Quantitative Performance Data

The biological activity of **2,4-dimethylthiazole-5-carboxylic acid** analogs has been evaluated across a range of therapeutic areas, including oncology and infectious diseases. The following tables summarize the quantitative data from these studies, primarily focusing on inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC).

Anticancer Activity

Thiazole-based compounds have shown significant promise as anticancer agents by targeting various kinases and enzymes involved in tumor progression.

Table 1: c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Analogs^[1]

| Compound | IC50 (nM) for c-Met Kinase |
|-----------------------|----------------------------|
| 51am | 1.5 |
| Foretinib (Reference) | 3.2 |

Table 2: Xanthine Oxidase Inhibitory Activity of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives[2]

| Compound | Substitution | IC50 (μM) for Xanthine Oxidase |
|-------------------------|--------------|--------------------------------|
| 5b | p-Fluoro | 0.57 |
| 5c | Chloro | 0.91 |
| Allopurinol (Reference) | - | 1.84 |

Table 3: Antiproliferative Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives[3]

| Compound | Cell Line | IC50 (μM) |
|-----------------------|-----------------------|-----------|
| 6d | K563 (Leukemia) | < 1 |
| 6d | MCF-7 (Breast Cancer) | 20.2 |
| 6d | HT-29 (Colon Cancer) | 21.6 |
| Dasatinib (Reference) | K563, MCF-7, HT-29 | < 1 |

Antimicrobial Activity

Analogues of **2,4-dimethylthiazole-5-carboxylic acid** have also been investigated for their potential as antimicrobial agents.

Table 4: Metallo-β-lactamase Inhibitory Activity of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids[4]

| Compound | Target Enzyme | IC50 (µM) |
|----------|---------------|-----------|
| 4 | IMP-1 | 34.7 |
| 10 | IMP-1 | 4.9 |
| 12 | IMP-1 | 74.1 |

Table 5: Antimicrobial Activity of 5-Arylidene-thiazolidine-2,4-dione Derivatives against Gram-Positive Bacteria[5]

| Compound | Substitution | MIC (µg/mL) |
|----------|-------------------------------|-------------|
| 2a | 3-Methoxy-4-hydroxy-arylidene | 2 - 16 |
| 2b | 2,4-Dichloro-arylidene | 2 - 16 |
| 2e | 4-Methoxy-arylidene | 2 - 16 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

c-Met Kinase Activity Assay[1]

The inhibitory activity of the compounds against c-Met kinase was determined using a homogeneous time-resolved fluorescence (HTRF) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. The reaction mixture contained the c-Met enzyme, the biotinylated substrate peptide, ATP, and the test compound in a buffer solution. The reaction was incubated at room temperature and then stopped by the addition of a detection mixture containing europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. The HTRF signal was measured after a further incubation period. The IC50 values were calculated from the dose-response curves.

Xanthine Oxidase Inhibitory Assay[2]

The inhibitory effect on xanthine oxidase was measured spectrophotometrically. The assay mixture consisted of a solution of the test compound, xanthine (substrate), and phosphate

buffer. The reaction was initiated by adding xanthine oxidase enzyme. The absorbance was recorded at 295 nm, which corresponds to the formation of uric acid. The percentage of inhibition was calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. Allopurinol was used as a positive control.

Cell Proliferation Assay[3]

The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength. The IC₅₀ values were determined from the dose-response curves.

Metallo- β -lactamase (MBL) Inhibition Assay[4]

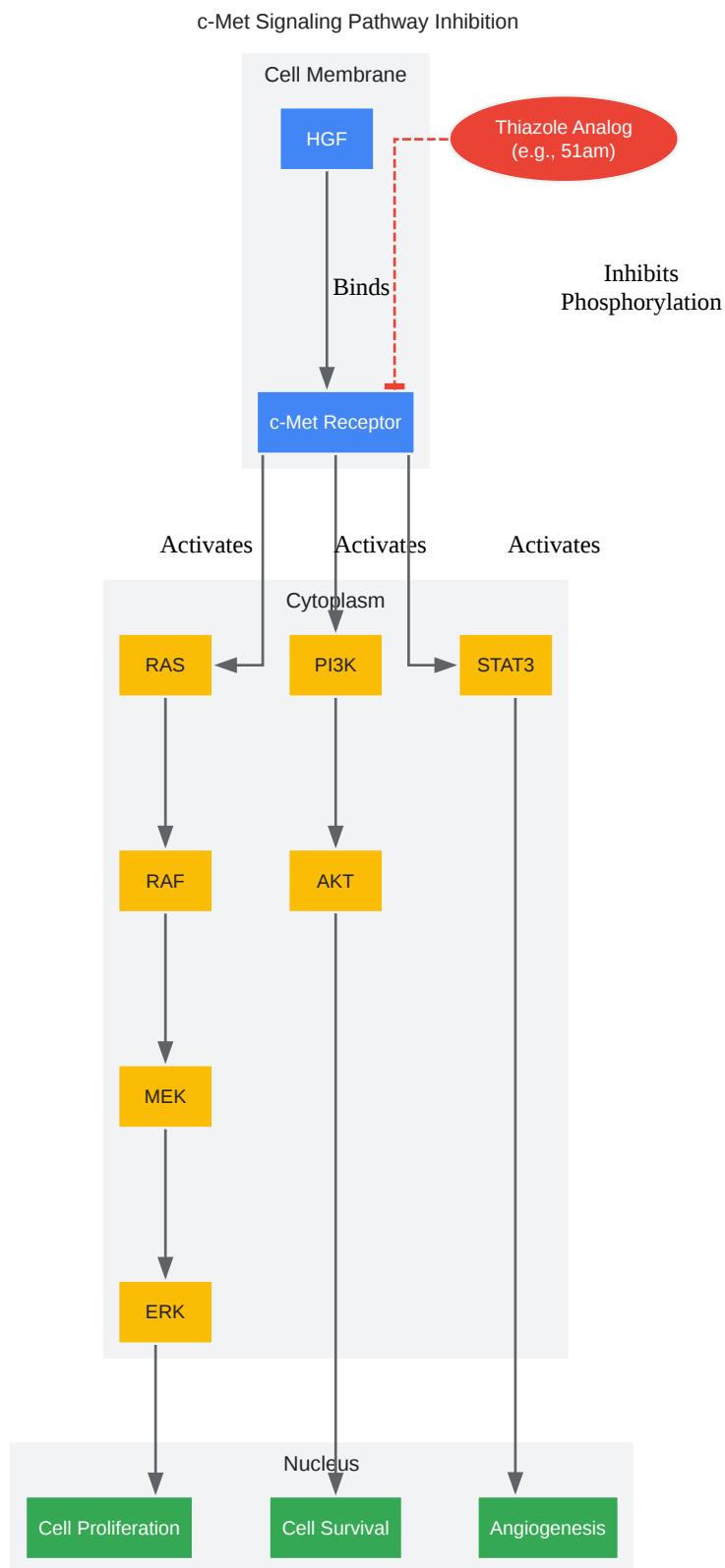
The inhibitory activity against MBLs was assessed by monitoring the hydrolysis of a chromogenic cephalosporin substrate (CENTA). The assay was performed in a buffer solution containing the purified MBL enzyme and the test compound. The reaction was initiated by the addition of the CENTA substrate, and the change in absorbance was monitored over time. The initial rates of hydrolysis were used to determine the inhibitory activity of the compounds.

Minimum Inhibitory Concentration (MIC) Determination[5]

The MIC of the compounds was determined using the broth microdilution method. A serial dilution of each compound was prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions for 24-48 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

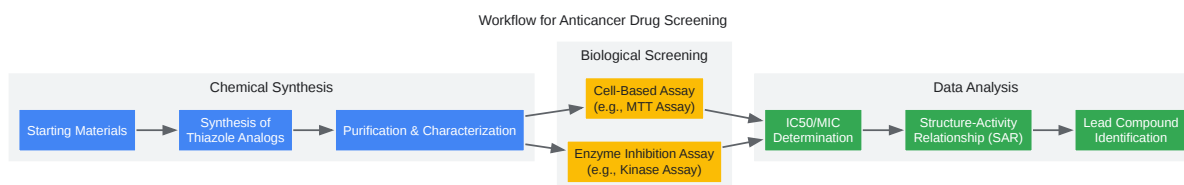
Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the biological performance of these compounds.



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Caption: Inhibition of the c-Met signaling pathway by a thiazole analog.



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Caption: General experimental workflow for screening thiazole analogs.

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